

understanding the evolutionary conservation of Cobra1

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An In-depth Technical Guide to the Evolutionary Conservation of Cobra1

For Researchers, Scientists, and Drug Development Professionals.

Introduction to Cobra1/NELF-B

Cobra1, also known as Negative Elongation Factor B (NELF-B), is a crucial protein involved in the regulation of gene expression in metazoans. It is a core subunit of the Negative Elongation Factor (NELF) complex, which plays a pivotal role in pausing RNA Polymerase II (Pol II) shortly after transcription initiation. This process of promoter-proximal pausing is a key regulatory step in the expression of many genes, particularly those involved in development and response to stimuli. Understanding the evolutionary conservation of **Cobra1** provides insights into the fundamental mechanisms of transcriptional regulation and its importance in the evolution of complex organisms.

Cobra1 was initially identified as a protein that interacts with the breast cancer susceptibility gene product, BRCA1.[1][2] It is one of the four subunits of the NELF complex, which also includes NELF-A, NELF-C/D, and NELF-E.[3] The NELF complex, in conjunction with the DRB-sensitivity-inducing factor (DSIF), binds to Pol II and induces its pausing about 20-60 nucleotides downstream from the transcription start site.[3] This pause must be released for productive transcription elongation to occur, a process mediated by the positive transcription elongation factor b (P-TEFb).



The study of **Cobra1**'s evolutionary history is critical for several reasons. It helps to identify the essential, conserved domains and residues that are indispensable for its function. By understanding which parts of the protein are maintained across vast evolutionary distances, we can better predict the functional consequences of mutations. For drug development professionals, this information is valuable for identifying potential therapeutic targets and for understanding the cross-species applicability of novel therapeutic agents.

Evolutionary History and Conservation of the NELF Complex

The evolution of the NELF complex represents a significant innovation in the transcriptional regulatory landscape of animals. The emergence of NELF-mediated pausing provided a new layer of control over gene expression that is thought to have been instrumental in the evolution of complex developmental programs.[4]

Emergence of NELF in Metazoan Evolution

Phylogenetic analyses have revealed that the components of the NELF complex appeared at different stages of eukaryotic evolution. While the DSIF complex (composed of Spt4 and Spt5) is conserved across all eukaryotes, the NELF complex is predominantly found in metazoans.[4] The core subunits of the NELF complex, NELF-B (**Cobra1**) and NELF-C/D, are thought to have evolved earlier than the ancillary subunits, NELF-A and NELF-E.[4] The full NELF complex, as found in vertebrates and insects, appears to have been established early in animal evolution.[4]

Conservation of NELF Subunits Across Species

Searches for orthologs of the human NELF subunits in various genomes have shown that NELF is conserved in a subset of metazoans, including vertebrates and insects.[5] However, orthologs with significant similarity are generally not found in yeast, nematodes, or plants.[5] This suggests that the NELF-mediated pausing mechanism is a feature that arose specifically within the animal kingdom. The table below summarizes the known conservation of NELF subunits.



Subunit	Gene Name	Conservation	Key Features
NELF-A	WHSC2	Metazoans	Similar to hepatitis delta antigen.[5]
NELF-B	COBRA1	Metazoans	Interacts with BRCA1; core subunit.[3][5]
NELF-C/D	TH1L	Metazoans	Highly related proteins; core subunit. [5]
NELF-E	RDBP	Metazoans	Contains an RNA recognition motif (RRM) critical for NELF activity.[5]

Table 1: Conservation of NELF Complex Subunits.

Structural and Functional Conservation of Cobra1/NELF-B

The evolutionary conservation of **Cobra1**/NELF-B is reflected in both its protein structure and its fundamental function in transcriptional pausing.

Conserved Protein Domains

Cobra1 is predicted to form a HEAT repeat fold, a structural motif known to be involved in protein-protein interactions.[6] While detailed structural information is still emerging, the high degree of sequence conservation in certain regions across different species suggests the presence of functionally critical domains. For instance, the domains responsible for interactions with other NELF subunits and with components of the transcription machinery are expected to be highly conserved.

Conservation of Protein-Protein Interactions

The function of **Cobra1** is intrinsically linked to its interactions with other proteins. Within the NELF complex, **Cobra1** acts as an integral subunit that helps to bring NELF-A and NELF-E



together.[5] The interactions between the NELF subunits are crucial for the assembly and function of the entire complex. Furthermore, the NELF complex interacts with the DSIF-Pol II complex to induce pausing.[5] The conservation of these interactions is essential for the conserved function of NELF across different species. **Cobra1** has also been shown to interact with other important cellular proteins, such as BRCA1 and the AP-1 transcription factor.[1][7]

Functional Conservation in Transcriptional Pausing

The primary function of the NELF complex, and therefore of **Cobra1**, is to induce promoter-proximal pausing of Pol II. This function appears to be conserved in all metazoans where NELF is present. Studies in both Drosophila and mammalian cells have demonstrated the critical role of NELF in establishing paused Pol II at the 5' end of genes.[8] The degradation of NELF subunits, including **Cobra1**, leads to a loss of pausing and altered gene expression.[4]

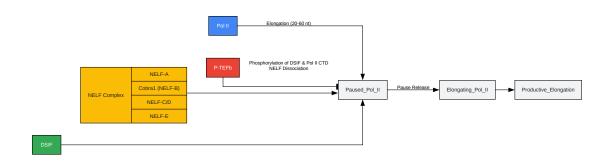
Signaling Pathways Involving Cobra1/NELF-B

Cobra1/NELF-B is a key component of the transcriptional pausing and release pathway, a central regulatory mechanism in gene expression.

The NELF-Mediated Transcriptional Pausing Pathway

Following transcription initiation, Pol II transcribes a short stretch of RNA before it is halted by the combined action of NELF and DSIF. The NELF-E subunit's RNA-binding activity is critical for this pausing activity.[5] This paused state allows for the recruitment of other regulatory factors and ensures that transcription can be rapidly initiated upon receiving the appropriate signals.





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NELF-mediated transcriptional pausing pathway.

Interaction with DSIF and P-TEFb

The pausing of Pol II is a dynamic process regulated by the interplay between NELF, DSIF, and the positive transcription elongation factor b (P-TEFb). While NELF and DSIF work together to establish the pause, P-TEFb is responsible for releasing the pause. P-TEFb, a cyclin-dependent kinase, phosphorylates the C-terminal domain (CTD) of Pol II and the Spt5 subunit of DSIF.[3] This phosphorylation event leads to the dissociation of the NELF complex from Pol II, allowing for the transition into productive elongation.[3]

Experimental Methodologies for Studying Cobra1 Conservation

A variety of experimental techniques are employed to investigate the evolutionary conservation of proteins like **Cobra1**. These can be broadly categorized into sequence-based analysis and functional analysis.

Sequence-Based Analysis

Foundational & Exploratory





These methods rely on the comparison of protein and DNA sequences from different species to infer evolutionary relationships and identify conserved regions.[9]

- BLAST (Basic Local Alignment Search Tool): This is often the first step to identify orthologs (genes in different species that evolved from a common ancestral gene) of **Cobra1** in other organisms. A protein sequence of human **Cobra1** can be used as a query to search against protein or translated nucleotide databases of other species.[9]
- Multiple Sequence Alignment: Once orthologs are identified, their sequences are aligned to identify conserved amino acid residues and domains. Conserved regions are likely to be important for the protein's structure and function.[9]
- Phylogenetic Tree Construction: Based on the multiple sequence alignment, a phylogenetic
 tree can be constructed to visualize the evolutionary relationships between the Cobra1
 orthologs. This can help to understand how the protein has evolved over time.

Protocol: In Silico Analysis of Cobra1 Conservation

- Sequence Retrieval: Obtain the amino acid sequence of human Cobra1 (NELF-B) from a protein database such as UniProt or NCBI.
- Homology Search: Use the human Cobra1 sequence as a query in a BLASTp (protein-protein BLAST) search against the non-redundant protein sequences database, limiting the search to different taxonomic groups (e.g., vertebrates, insects, etc.) to find putative orthologs.
- Ortholog Selection: Select a representative set of **Cobra1** orthologs from different species based on sequence similarity (E-value and percent identity) and reciprocal best BLAST hits.
- Multiple Sequence Alignment: Perform a multiple sequence alignment of the selected orthologs using a tool like Clustal Omega or MUSCLE. This will highlight conserved regions and residues.
- Phylogenetic Analysis: Use the multiple sequence alignment to construct a phylogenetic tree
 using a method such as Neighbor-Joining or Maximum Likelihood with a tool like MEGA or
 PhyML. Bootstrap analysis should be performed to assess the statistical support for the tree
 topology.



 Conserved Domain Analysis: Use tools like Pfam or SMART to identify known protein domains within the Cobra1 sequences and assess their conservation across species.

Functional Analysis

Functional analyses are crucial to determine if the observed sequence conservation translates to conservation of biological function.

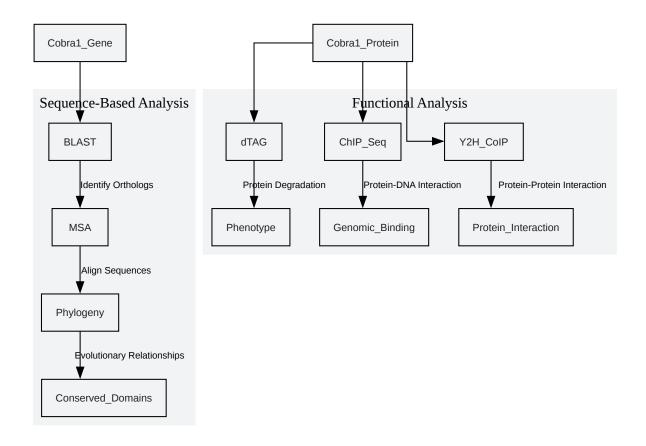
- dTAG System for Protein Degradation: This is a powerful technique to study the function of a protein by inducing its rapid degradation. By tagging the endogenous Cobra1 protein with a "degron" tag, the protein can be specifically degraded upon the addition of a small molecule. This allows for the study of the immediate cellular effects of losing Cobra1 function.[4]
- Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq): This technique is used
 to identify the genomic locations where a protein of interest, such as Cobra1, binds. By
 performing ChIP-Seq in different species or under different conditions, one can determine if
 the genomic binding patterns of Cobra1 are conserved.[10]
- Yeast Two-Hybrid (Y2H) and Co-Immunoprecipitation (Co-IP): These methods are used to
 identify and validate protein-protein interactions. They can be used to test whether the
 interactions of Cobra1 with other NELF subunits or with other proteins are conserved across
 species.[11]

Protocol: ChIP-Seq for Cobra1

- Cell Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
- Chromatin Shearing: The chromatin is isolated and sheared into small fragments using sonication or enzymatic digestion.
- Immunoprecipitation: An antibody specific to Cobra1 is used to immunoprecipitate the Cobra1-DNA complexes.
- Cross-link Reversal and DNA Purification: The cross-links are reversed, and the DNA is purified.



- Library Preparation and Sequencing: The purified DNA is prepared for high-throughput sequencing.
- Data Analysis: The sequencing reads are mapped to the genome to identify regions enriched for Cobra1 binding.



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Experimental workflow for studying **Cobra1** conservation.

Quantitative Data Summary

The evolutionary conservation of the NELF complex has been studied through comparative genomics. The table below presents a simplified summary of the presence of NELF subunits in different eukaryotic lineages, highlighting the emergence of the full complex in metazoans.



Eukaryotic Lineage	DSIF (Spt4/5)	Core NELF (B, C/D)	Ancillary NELF (A, E)	Promoter- Proximal Pausing
Fungi (e.g., S. cerevisiae)	Present	Absent	Absent	Minimal
Plants (e.g., A. thaliana)	Present	Absent	Absent	Minimal
Nematodes (e.g., C. elegans)	Present	Present	Absent	Intermediate
Insects (e.g., D. melanogaster)	Present	Present	Present	Prominent
Vertebrates (e.g., H. sapiens)	Present	Present	Present	Prominent

Table 2: Evolutionary Distribution of NELF Components and Promoter-Proximal Pausing. (Data synthesized from[4][5])

Cobra1 in Disease from an Evolutionary Perspective

Given its fundamental role in transcription regulation, it is not surprising that dysregulation of **Cobra1** has been implicated in various diseases, most notably cancer.

- Breast Cancer: Cobra1 was first identified through its interaction with BRCA1, a key tumor suppressor gene in breast cancer.[1] Studies have shown that Cobra1 expression is significantly reduced in metastatic and recurrent breast cancer, suggesting a tumor-suppressor function.[1] The interaction with BRCA1 and the shared regulation of a significant number of genes suggest that they may act in common pathways to suppress breast cancer progression.[1][2]
- Prostate Cancer: In contrast to its role in breast cancer, some studies have suggested an oncogenic role for Cobra1 in prostate cancer.[12][13] It has been shown to be aberrantly expressed in prostate tumors and to positively influence androgen receptor (AR) target gene expression.[12][13] This highlights the context-dependent nature of Cobra1's function.



The conserved nature of **Cobra1** and its associated pathways makes it a potential target for therapeutic intervention. However, the opposing roles observed in different cancers underscore the need for a thorough understanding of its tissue-specific functions. Drugs targeting the NELF complex would need to be carefully designed to achieve the desired therapeutic effect without causing widespread disruption of normal gene regulation.

Conclusion

Cobra1/NELF-B is an evolutionarily conserved protein that is a cornerstone of the NELF complex and a key regulator of transcriptional pausing in metazoans. Its emergence in animal evolution provided a new level of gene expression control that was likely crucial for the development of complex organisms. The conservation of its structure, function, and interactions across a wide range of species highlights its fundamental importance. The study of **Cobra1**'s evolutionary history not only deepens our understanding of basic biological processes but also provides a valuable framework for investigating its role in human diseases and for the development of novel therapeutic strategies. Future research will likely focus on elucidating the high-resolution structure of the NELF complex, further dissecting the tissue-specific functions of **Cobra1**, and exploring the therapeutic potential of modulating its activity.

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